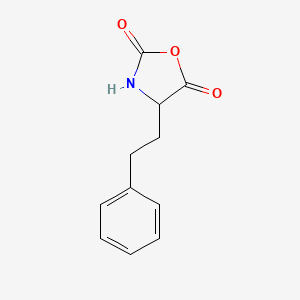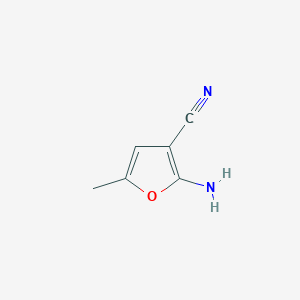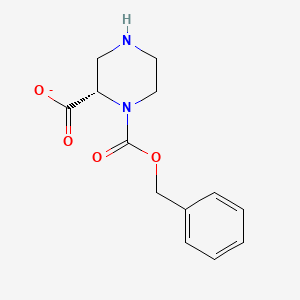![molecular formula C16H17N5O4S2 B12276449 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12276449.png)
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is typically synthesized by the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiadiazole derivative with appropriate sulfonyl chlorides under basic conditions.
Pyrrolidine-2,5-dione Formation: The final step involves the cyclization of the intermediate with maleic anhydride or similar reagents to form the pyrrolidine-2,5-dione moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C16H17N5O4S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17N5O4S2/c22-15-5-6-16(23)21(15)12-1-3-13(4-2-12)27(24,25)20-9-7-19(8-10-20)14-11-17-26-18-14/h1-4,11H,5-10H2 |
InChI Key |
WIZHNISTWMILOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine](/img/structure/B12276375.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
![Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)


![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)



![Imidazo[1,2-a]pyridine-2-acetaldehyde](/img/structure/B12276444.png)
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12276446.png)

![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B12276456.png)
